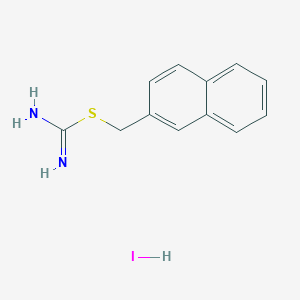

Naphthalen-2-ylmethyl carbamimidothioate hydroiodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naphthalen-2-ylmethyl carbamimidothioate hydroiodide, also known as NAMI-A, is a ruthenium-based metal complex that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be an effective treatment option for a variety of cancers.

科学的研究の応用

Functional Naphthalene Diimides: Synthesis, Properties, and Applications

Naphthalene diimides (NDIs) and their core-substituted variants (cNDIs) have been extensively studied for their applications in supramolecular chemistry, including sensors, host-guest complexes for molecular switching devices, ion-channels by ligand gating, and gelators for sensing aromatic systems. NDIs also play a significant role in catalysis through anion-π interactions and NDI intercalations with DNA for medicinal applications. These compounds have shown potential in artificial photosynthesis and solar cell technology, indicating a broad spectrum of applications from electronic devices to renewable energy solutions (Kobaisi et al., 2016).

Electron Transport and Conductivity

Naphthalene diimide (NDI) copolymers have been recognized as attractive n-type materials for organic electronic devices. Studies have shown that by modifying the thiophene content within the polymer backbone, it's possible to significantly improve polymer crystallinity, macromolecular order, and consequently, the electron mobility in organic field-effect transistors (OFETs). This highlights the importance of structural engineering in developing high-performance electronic materials (Durban et al., 2010).

Antimicrobial Applications

Silver N-heterocyclic carbene complexes derived from naphthalen-1-ylmethyl substituted compounds have demonstrated high antimicrobial activities against a range of pathogens, including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Enterococcus faecalis, Candida albicans, and Candida tropicalis. These findings suggest potential applications of naphthalene derivatives in developing new antimicrobial agents (Gök et al., 2015).

Photophysical Properties and Applications

Core-expanded naphthalene diimide derivatives have shown promising applications in the development of air-stable, solution-processed n-channel organic thin film transistors. These materials exhibit a range of electron mobilities depending on their structural characteristics, highlighting the potential of naphthalene derivatives in the fabrication of high-performance organic electronics (Hu et al., 2011).

Environmental Biodegradation

Research on the anaerobic biodegradation of naphthalene has revealed that carboxylation is a key initial step in its metabolism under anaerobic conditions. This process is crucial for understanding the environmental fate of polycyclic aromatic hydrocarbons (PAHs) and developing strategies for the bioremediation of PAH-contaminated environments (Zhang & Young, 1999).

作用機序

Mode of Action

The exact mode of action of Naphthalen-2-ylmethyl carbamimidothioate hydroiodide is currently unknown due to the lack of experimental data. Based on its structural similarity to other azetidine derivatives , it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.

特性

IUPAC Name |

naphthalen-2-ylmethyl carbamimidothioate;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S.HI/c13-12(14)15-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7H,8H2,(H3,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSABBYOVQZWIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CSC(=N)N.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-Oxo-3-(4-thiophen-3-ylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2930359.png)

![N-(benzo[d]thiazol-5-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2930362.png)

![4-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B2930364.png)

![N-(3,4-dichlorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2930367.png)

![4-[(4-Bromobenzyl)oxy]-3-chloro-5-methoxybenzaldehyde](/img/structure/B2930370.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2930371.png)

![3-allyl-2-mercapto-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2930372.png)

![N-(2-bromophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2930374.png)

![9-(3,4-dimethylphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-[(Pentan-2-ylamino)methyl]phenol](/img/structure/B2930381.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(2-fluorophenoxy)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2930382.png)